molecular formula C10H12Cl2O3S B1454640 4-(2-Chlorophenoxy)butane-1-sulfonyl chloride CAS No. 1202760-78-8

4-(2-Chlorophenoxy)butane-1-sulfonyl chloride

Cat. No.: B1454640
CAS No.: 1202760-78-8
M. Wt: 283.17 g/mol
InChI Key: PCRMJYSINOWKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenoxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H12Cl2O3S. It is a versatile chemical used in various scientific research fields due to its unique chemical properties. This compound is particularly notable for its role in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenoxy)butane-1-sulfonyl chloride typically involves the reaction of 2-chlorophenol with butane-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Step 1: 2-Chlorophenol is reacted with butane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

    Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to enhance the yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenoxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.

    Coupling Reactions: It can also be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine or pyridine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while coupling reactions would result in the formation of biaryl compounds.

Scientific Research Applications

4-(2-Chlorophenoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents due to its ability to form stable sulfonamide linkages.

    Material Sciences: It is used in the preparation of advanced materials with specific properties, such as polymers and coatings.

    Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenoxy)butane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions to form stable sulfonamide, sulfonate, and sulfone linkages.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobutane-1-sulfonyl chloride: Similar in structure but lacks the phenoxy group, making it less versatile in certain reactions.

    2-Chlorophenylsulfonyl chloride: Contains a sulfonyl chloride group attached directly to the phenyl ring, differing in reactivity and applications.

    Butane-1-sulfonyl chloride: Lacks the chlorophenoxy group, resulting in different chemical properties and uses.

Uniqueness

4-(2-Chlorophenoxy)butane-1-sulfonyl chloride is unique due to the presence of both the chlorophenoxy and sulfonyl chloride groups. This combination imparts distinct reactivity and versatility, making it valuable in various fields of research and industrial applications.

Properties

IUPAC Name

4-(2-chlorophenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O3S/c11-9-5-1-2-6-10(9)15-7-3-4-8-16(12,13)14/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRMJYSINOWKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chlorophenoxy)butane-1-sulfonyl chloride
Reactant of Route 2
4-(2-Chlorophenoxy)butane-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2-Chlorophenoxy)butane-1-sulfonyl chloride
Reactant of Route 4
4-(2-Chlorophenoxy)butane-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-(2-Chlorophenoxy)butane-1-sulfonyl chloride
Reactant of Route 6
4-(2-Chlorophenoxy)butane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.